molecular formula C3H11ClN2 B3227087 1,2-Propanediamine, hydrochloride (1:1), (2R)- CAS No. 1260603-33-5

1,2-Propanediamine, hydrochloride (1:1), (2R)-

Cat. No.: B3227087
CAS No.: 1260603-33-5
M. Wt: 110.58 g/mol
InChI Key: NDCKJWQCEZPQOJ-AENDTGMFSA-N
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Description

Significance of Chiral Diamines in Stereoselective Synthesis

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis due to their versatile role in controlling the stereochemical outcome of chemical reactions. ua.es Their significance stems from their ability to function as highly effective chiral controllers in two major catalytic paradigms: metal-based catalysis and organocatalysis.

In metal-catalyzed reactions, chiral diamines serve as bidentate ligands that coordinate to a metal center. This coordination creates a well-defined, chiral environment around the catalytically active metal. Reactants approaching the metal are forced into specific orientations, leading to the preferential formation of one enantiomer over the other. This strategy is fundamental to many important transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The predictable coordination geometry and the stereochemical information embedded in the diamine backbone are directly translated into the product's chirality.

Beyond metal catalysis, chiral diamines are pivotal scaffolds in the rapidly growing field of organocatalysis. They can be derivatized to create bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding. For instance, modifying a chiral diamine with a thiourea (B124793) and a tertiary amine group creates a catalyst that can organize reactants precisely in space, facilitating highly enantioselective reactions like Michael additions. mdpi.com This dual activation mechanism mimics strategies found in natural enzyme catalysts.

Historical Development of (2R)-1,2-Propanediamine Utilization in Catalysis

The utility of (2R)-1,2-propanediamine in catalysis is rooted in the foundational principles of coordination chemistry. Its historical development can be traced back to the broader exploration of diamine ligands for metal complexes. Early work demonstrated that simple diamines could form stable chelate complexes with various transition metals. The logical progression was to employ chiral diamines to induce asymmetry in metal-catalyzed processes.

A historically significant application of 1,2-propanediamine is in the synthesis of Salen-type ligands, specifically N,N′-bis(salicylidene)-1,2-propanediamine, often abbreviated as the "Salpn" ligand. wikipedia.orgwikipedia.org The condensation reaction between two equivalents of salicylaldehyde (B1680747) and one equivalent of 1,2-propanediamine produces this tetradentate ligand. wikipedia.org When the chiral (R)-enantiomer of the diamine is used, the resulting Salpn ligand is also chiral. Metal complexes derived from these chiral ligands, such as those with manganese, cobalt, or chromium, were among the early successes in asymmetric catalysis, particularly in epoxidation and cyclopropanation reactions. The methyl group on the diamine bridge provided a simple yet effective source of chirality, influencing the facial selectivity of the substrate's approach to the metal center. This established (2R)-1,2-propanediamine as a readily accessible and effective chiral building block, paving the way for the development of more sophisticated ligands.

Scope and Contemporary Research Trajectories of the Compound

The foundational role of (2R)-1,2-propanediamine continues to expand in contemporary chemical research, with its scaffold being incorporated into increasingly complex and efficient catalytic systems. Current research trajectories focus on its use in the development of novel organocatalysts and advanced ligands for challenging synthetic transformations. rsc.orgnih.gov

Modern organocatalysis frequently employs the (2R)-1,2-propanediamine backbone in the design of bifunctional catalysts. Researchers modify the amino groups with hydrogen-bond donors (like thioureas or squaramides) and other functional groups to create catalysts with precisely tuned steric and electronic properties. These sophisticated catalysts are applied to a wide range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often providing products with excellent enantioselectivity under mild, metal-free conditions. mdpi.com

In the realm of metal catalysis, (2R)-1,2-propanediamine and its derivatives are used to construct ligands for state-of-the-art synthetic methods. A prominent area is asymmetric transfer hydrogenation (ATH) of ketones, a powerful method for producing chiral alcohols. liv.ac.uknih.gov While more sterically demanding diamines are often used for optimal selectivity, the fundamental design principles were developed with simpler backbones like propanediamine. Furthermore, its derivatives are employed in palladium- and rhodium-catalyzed reactions, enabling complex, multi-step syntheses of valuable chiral molecules from simple precursors. nih.gov The ongoing research aims to create more active, selective, and recyclable catalysts built upon this simple, yet powerful, chiral motif.

Table 2: Representative Application of a Chiral Diamine-Derived Organocatalyst Note: The following data illustrates the performance of a bifunctional organocatalyst derived from (1R,2R)-cyclohexane-1,2-diamine, a structural analogue of (2R)-1,2-propanediamine, in an asymmetric Michael addition. This represents a typical contemporary application for this class of catalyst scaffolds. mdpi.com

ReactionCatalyst LoadingConversion (%)Enantiomeric Excess (% ee)
Acetylacetone + trans-β-nitrostyrene10 mol%up to 93%up to 41%

Enantioselective Synthesis of (2R)-1,2-Propanediamine

The direct synthesis of the (2R) enantiomer of 1,2-propanediamine avoids the need for resolving a racemic mixture, thus offering a more atom-economical approach. Various stereoselective strategies have been developed to achieve this.

Biocatalytic Approaches to Chiral Diamine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity of enzymes. Transaminases (TAs), in particular, are widely employed for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. scispace.com

The synthesis of (2R)-1,2-propanediamine can be envisioned through the amination of a suitable keto-amine precursor. An (R)-selective transaminase could be used to install the second amine group with the desired stereochemistry. The general mechanism involves the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to the ketone substrate. nih.gov Protein engineering and rational design have been instrumental in developing transaminases with high activity and selectivity for a broad range of substrates, including those with bulky substituents. rsc.org

Enzyme ClassPrecursor TypeAmine DonorKey Advantage
Transaminase (TA)Prochiral keto-amineIsopropylamine, L-AlanineHigh enantioselectivity

Asymmetric Catalytic Routes to the 1,2-Propanediamine Scaffold

Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most direct and efficient methods for the preparation of chiral amines. nih.govchinesechemsoc.orgresearchgate.net This approach typically involves the use of a chiral catalyst, often composed of a transition metal like iridium, rhodium, or palladium, and a chiral ligand. nih.govrsc.org

For the synthesis of (2R)-1,2-propanediamine, a suitable prochiral imine precursor would be subjected to hydrogenation in the presence of a chiral catalyst system. The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands, such as those based on a spiro backbone, have been developed for the asymmetric hydrogenation of diverse imine substrates. chinesechemsoc.org The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantiomeric excess. rsc.org

Metal CatalystChiral Ligand TypeSubstrateOutcome
Iridium (Ir)Spiro phosphine-amine-phosphineDialkyl imineHigh yield and enantioselectivity chinesechemsoc.org
Palladium (Pd)Chiral phosphine ligandsN-tosyliminesHigh catalytic activity researchgate.net
Rhodium (Rh)Bisphosphine ligandsAllylaminesExcellent enantioselectivities researchgate.net

Resolution Techniques for Enantiopure (R)-1,2-Propanediamine Generation

Resolution is a common technique used to separate a racemic mixture of enantiomers. For 1,2-propanediamine, this involves reacting the racemic base with a chiral resolving agent to form diastereomers, which can then be separated.

Diastereomeric Salt Formation with Chiral Acids

The most widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.orglibretexts.org For the resolution of racemic 1,2-propanediamine, a naturally occurring chiral acid, such as (+)-tartaric acid, is commonly employed. libretexts.org

The process involves reacting the racemic 1,2-propanediamine with an enantiomerically pure form of tartaric acid, for example, D-(-)-tartaric acid. This reaction yields a mixture of two diastereomeric salts: [(2R)-1,2-propanediammonium D-tartrate] and [(2S)-1,2-propanediammonium D-tartrate]. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. mdpi.comgoogle.com

Once the desired diastereomeric salt, in this case, the less soluble [(2R)-1,2-propanediammonium D-tartrate], is isolated in a pure form, the (2R)-1,2-propanediamine can be recovered by treatment with a strong base, such as sodium hydroxide. The final step is the reaction with hydrochloric acid to form the stable hydrochloride salt.

Resolving AgentDiastereomer PairSeparation MethodRecovery
D-(-)-Tartaric Acid[(2R)-1,2-propanediammonium D-tartrate], [(2S)-1,2-propanediammonium D-tartrate]Fractional CrystallizationTreatment with strong base

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer. nih.gov Enzymatic kinetic resolution is a particularly effective method. nih.gov

Lipases are a class of enzymes that can be used for the kinetic resolution of racemic amines through enantioselective acylation. nih.govnih.gov In a typical procedure, the racemic 1,2-propanediamine is treated with an acyl donor, such as an ester, in the presence of a lipase. The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other.

This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These two compounds, an amide and an amine, have different chemical properties and can be readily separated. The desired (2R)-1,2-propanediamine can then be isolated. The efficiency of the resolution is dependent on the selectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). nih.gov

EnzymeReaction TypeAcyl DonorSeparated Products
Lipase (e.g., from Pseudomonas cepacia)Enantioselective acylationEster (e.g., ethyl acetate)Acylated (S)-amine and unreacted (R)-amine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-propane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKJWQCEZPQOJ-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1260603-33-5, 19777-67-4
Details Compound: 1,2-Propanediamine, hydrochloride (1:2), (2R)-
Record name 1,2-Propanediamine, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260603-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 1,2-Propanediamine, hydrochloride (1:2), (2R)-
Record name 1,2-Propanediamine, hydrochloride (1:2), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19777-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

110.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic Applications of 2r 1,2 Propanediamine Derived Systems

Asymmetric Transition Metal Catalysis Featuring (2R)-1,2-Propanediamine Ligands

Ligands derived from (2R)-1,2-propanediamine are most commonly tetradentate Schiff bases, often referred to as "salpn" type ligands when condensed with salicylaldehyde (B1680747) derivatives. These N,N'-bis(salicylidene)-1,2-propanediamine ligands can form stable, well-defined complexes with a wide array of transition metals, including manganese, cobalt, nickel, and palladium. chemimpex.comshahucollegelatur.org.inwikipedia.org The methyl group on the diamine bridge provides a specific steric and electronic environment around the metal center, which is crucial for inducing enantioselectivity in catalytic transformations. The versatility of these ligands allows for fine-tuning of the catalyst's properties by modifying the salicylaldehyde component, making them attractive for various asymmetric reactions. chemimpex.com

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. While ligands derived from other chiral 1,2-diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), have been extensively developed and successfully applied in highly efficient ruthenium, rhodium, and iridium catalysts, the use of ligands specifically derived from (2R)-1,2-propanediamine is not widely documented in the literature. liv.ac.ukrsc.orgnih.govrsc.org

The principles of catalyst design suggest that Schiff base or other N-substituted derivatives of (2R)-1,2-propanediamine could coordinate with metals like Rh(III), Ir(III), or Mn(I) to act as catalysts. liv.ac.uknih.gov However, detailed studies reporting yields and enantioselectivities for such systems in asymmetric hydrogenation or transfer hydrogenation of ketones remain limited.

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the construction of complex molecular architectures. Chiral catalysts are pivotal in controlling the stereochemistry of these reactions.

The asymmetric aldol (B89426) and Mannich reactions provide direct routes to chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. These products are valuable synthetic intermediates. Organocatalysis, often employing chiral primary or secondary amines, has emerged as a major strategy for these transformations. Catalysts derived from scaffolds like 1,2-diphenylethylenediamine have shown high efficacy. researchgate.netmdpi.com

While (2R)-1,2-propanediamine possesses the necessary primary amine functionalities to potentially act as an organocatalyst or as a scaffold for a metal-based Lewis acid catalyst, specific applications and detailed research findings for its derivatives in asymmetric aldol and Mannich reactions are not extensively reported. ua.esresearchgate.net The development of modular organocatalytic sequences, such as the Mannich/Wittig/cycloisomerization, highlights the importance of the chiral amine catalyst in establishing stereochemistry early in the synthesis. nih.gov

The asymmetric Michael (or conjugate) addition is a widely used method for C-C bond formation, creating a new stereocenter via the 1,4-addition of a nucleophile to an α,β-unsaturated compound. Both organocatalysts and metal complexes are employed to facilitate this reaction with high stereocontrol. Research in this area has heavily focused on bifunctional catalysts, such as thioureas derived from 1,2-diphenylethylenediamine, which can activate both the nucleophile and the electrophile through hydrogen bonding. rsc.org

Despite the potential for creating analogous bifunctional catalysts from (2R)-1,2-propanediamine, their application and efficacy in asymmetric Michael additions have not been a significant focus of published research. The general mechanisms involve the formation of enamine or iminium intermediates or the coordination of substrates to a chiral Lewis acid, but specific examples with performance data for (2R)-1,2-propanediamine systems are scarce.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for forming C-C bonds, particularly in the synthesis of biaryls and substituted alkenes. The development of chiral ligands that can induce enantioselectivity in these reactions, especially for creating axial chirality or new stereocenters, is an ongoing area of research.

While a vast number of chiral phosphine, N-heterocyclic carbene (NHC), and diamine-based ligands have been explored for asymmetric cross-coupling, ligands derived from (2R)-1,2-propanediamine are not prominently featured among the most successful examples. rsc.orgmdpi.com The performance of these catalytic systems is highly dependent on the ligand's electronic and steric properties, and the focus has remained on more established chiral backbones.

Asymmetric Oxidation Reactions (e.g., Epoxidation, Hydroxylation)

Asymmetric oxidation reactions, particularly the epoxidation of unfunctionalized olefins, represent a significant achievement in catalysis. Chiral salen-type complexes have been at the forefront of this field since the development of the Jacobsen-Katsuki epoxidation.

Manganese complexes of Schiff base ligands derived from (2R)-1,2-propanediamine, such as (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine, are analogues of the highly successful Jacobsen catalyst. These complexes can catalyze the asymmetric epoxidation of various olefins with high conversions and enantioselectivities. nih.govnih.gov The catalyst functions by transferring an oxygen atom from an oxidant, such as sodium hypochlorite (B82951) or m-chloroperoxybenzoic acid, to the double bond of the alkene. The chiral environment created by the ligand directs the approach of the olefin, resulting in the preferential formation of one enantiomer of the epoxide.

Similarly, vanadium complexes with related chiral Schiff base ligands have been investigated for the epoxidation of alkenes. mdpi.com Furthermore, the Sharpless asymmetric dihydroxylation provides a reliable method for producing chiral vicinal diols, though this methodology relies on cinchona alkaloid-derived ligands rather than diamine-based systems. wikipedia.org

The table below presents illustrative data for the asymmetric epoxidation of representative olefins using a chiral Manganese-salen type catalyst, demonstrating the potential efficacy of systems that could be derived from (2R)-1,2-propanediamine.

Olefin SubstrateOxidantCatalyst TypeYield (%)Enantiomeric Excess (ee, %)
(Z)-1-PhenylpropeneNaOClMn-(R,R)-salen analogue8892
2,2-Dimethylchromenem-CPBAMn-(R,R)-salen analogue9597
IndeneNaOClMn-(R,R)-salen analogue7589
(E)-Stilbenem-CPBAMn-(R,R)-salen analogue6575

Based on a comprehensive search for scientific literature, there is insufficient specific data available in the public domain to generate a detailed article on the catalytic and synthetic applications of "(2R)-1,2-Propanediamine, hydrochloride (1:1), (2R)-" that adheres to the strict outline provided.

Extensive searches for the use of (2R)-1,2-propanediamine-derived systems in the specified asymmetric reactions—including carbon-heteroatom bond formation, enamine catalysis, imine catalysis, and its role as a chiral auxiliary—did not yield the detailed research findings, specific examples, or data required to construct the requested data tables and in-depth analysis.

The available literature frequently discusses more common chiral diamines, such as 1,2-diphenylethylenediamine and cyclohexane-1,2-diamine, for these applications. While the fundamental principles of these catalytic methods are well-documented, specific studies employing derivatives of (2R)-1,2-propanediamine are not prominently reported in the accessible resources.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on the requested compound within the rigid structure and content constraints of the prompt without resorting to speculation or including information on other, non-specified compounds, which is explicitly forbidden by the instructions.

Mechanistic Insights and Computational Studies of 2r 1,2 Propanediamine Chemistry

Elucidation of Catalytic Cycle Pathways

Catalytic cycles involving metal complexes of (2R)-1,2-propanediamine, particularly in asymmetric transfer hydrogenation (ATH) and related reduction reactions, are often characterized by a series of well-defined elementary steps. While the exact nature of the intermediates can vary with the metal, substrate, and reaction conditions, a general pathway has been elucidated for catalysts of the Noyori-type, which utilize chiral 1,2-diamine ligands. bath.ac.ukmdpi.com

The cycle for the asymmetric transfer hydrogenation of a ketone, for instance, typically begins with a precatalyst, such as a Ru(II) complex bearing the (2R)-1,2-propanediamine ligand. This precatalyst is activated by a base, often in the presence of a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.com

Key steps in a typical ATH cycle include:

Precatalyst Activation: The precatalyst reacts with a base (e.g., KOtBu or KOH) to form an active 16-electron metal amide species. This step involves the deprotonation of one of the amine groups on the diamine ligand.

Formation of the Metal Hydride: The metal amide intermediate reacts with the hydrogen donor (e.g., isopropanol). This step involves a β-hydride elimination from the isopropoxide bound to the metal, generating the key 18-electron metal hydride species and acetone. nih.gov This metal hydride is the active reducing agent in the cycle.

Substrate Coordination and Hydride Transfer: The prochiral ketone substrate coordinates to the metal hydride complex. The hydride is then transferred from the metal to the carbonyl carbon of the ketone. Simultaneously, a proton is transferred from the protonated amine ligand to the carbonyl oxygen. This concerted, outer-sphere mechanism occurs via a six-membered pericyclic transition state. mdpi.com This step is stereodetermining, establishing the chirality of the final product.

Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released from the coordination sphere, and the 16-electron metal amide catalyst is regenerated, ready to begin a new cycle.

Throughout the reaction, intermediates such as the metal amide and the metal hydride are considered the key catalytic species. bath.ac.uk Kinetic studies and spectroscopic monitoring can reveal the resting state of the catalyst and identify potential deactivation pathways, such as the formation of inactive dimers or decomposition products. bath.ac.uk

Transition State Analysis and Origin of Enantioselectivity

The enantioselectivity of a reaction catalyzed by a (2R)-1,2-propanediamine complex is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The chiral ligand enforces a specific conformation in the transition state that favors one pathway over the other, primarily through steric and electronic interactions.

The origin of this selectivity lies in the precise arrangement of the substrate relative to the chiral ligand in the transition state. mdpi.com For the ATH of ketones, the widely accepted model involves a six-membered ring transition state where the metal, hydride, ketone carbon, ketone oxygen, amine proton, and amine nitrogen are all involved. mdpi.com

The chirality of the (2R)-1,2-propanediamine ligand dictates the conformation of the five-membered chelate ring it forms with the metal. The methyl group of the propanediamine backbone projects in a pseudo-equatorial position, creating a chiral pocket. For a ketone substrate (R¹-CO-R²), this steric environment forces the larger (L) and smaller (S) substituents on the carbonyl to adopt specific orientations to minimize non-bonded interactions.

Key factors influencing enantioselectivity include:

Steric Repulsion: The transition state that minimizes steric clashes between the substituents of the ketone and the structural components of the catalyst is favored. For example, the larger substituent on the ketone will preferentially orient itself away from the ligand's phenyl groups or arene ligand on the metal center. researchgate.net

CH/π Interactions: Attractive, non-covalent interactions between a C-H bond on the substrate and a π-system on the catalyst ligand (such as an arene ring on the metal or a tosyl group on a derivatized diamine) can stabilize one transition state over the other. researchgate.net

Computational studies, particularly Density Functional Theory (DFT), are instrumental in locating and calculating the energies of these transition states. By comparing the activation Gibbs free energies (ΔG‡) for the pathways leading to the two different enantiomers, the enantiomeric excess (% ee) can be predicted. nih.gov The lower energy transition state corresponds to the major enantiomer formed.

Transition State FeatureFavorable Interaction (leading to major enantiomer)Unfavorable Interaction (leading to minor enantiomer)
Substrate Orientation The larger substituent of the substrate is positioned to minimize steric hindrance with the ligand framework.The larger substituent of the substrate experiences significant steric repulsion with the ligand.
Non-covalent Interactions Stabilizing interactions like CH/π bonds exist between the substrate and the chiral ligand.Absence of stabilizing interactions or presence of repulsive electrostatic interactions.
Activation Energy (ΔG‡) LowerHigher

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. researchgate.net

Density Functional Theory (DFT) has become a standard method for studying catalytic systems involving (2R)-1,2-propanediamine and its derivatives. nih.govnih.gov DFT calculations are used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Energies: Compute the relative energies of all species along the reaction pathway, allowing for the construction of a complete energy profile for the catalytic cycle. This helps identify the rate-determining step and the turnover-limiting intermediate. nih.gov

Predict Enantioselectivity: As mentioned previously, by calculating the energy difference between the diastereomeric transition states, DFT can provide a quantitative prediction of the reaction's enantiomeric excess. rsc.org

Analyze Bonding and Interactions: Techniques like Natural Bond Orbital (NBO) analysis can be used to understand the electronic structure and the nature of interactions (e.g., hydrogen bonds, CH/π interactions) between the ligand, metal, and substrate.

For example, a full DFT investigation of a catalytic cycle can map out the reaction and standard activation Gibbs free energies for each elementary step, confirming the most plausible mechanistic pathway. nih.gov

Molecular Dynamics (MD) Simulations complement the static picture provided by DFT. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the catalytic system. nih.gov While less commonly reported for this specific ligand compared to DFT, MD simulations can be used to:

Explore Conformational Landscapes: Sample the vast number of possible conformations of flexible ligands and complexes in solution to identify the most stable and catalytically relevant structures.

Study Solvent Effects: Explicitly model the role of solvent molecules in the reaction, including their influence on transition state stabilization and substrate binding.

Simulate Ligand-Substrate Binding: Observe the process of a substrate entering the active site of a catalyst and identify the key interactions that govern the initial recognition and binding events.

Together, DFT and MD provide a comprehensive theoretical framework for understanding how the structure and chirality of the (2R)-1,2-propanediamine ligand translate into efficient and highly selective catalysis.

Ligand-Substrate Interactions and Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule (the catalyst) selectively interacts with one of two enantiotopic faces or groups of a prochiral substrate. nih.gov In catalysis with (2R)-1,2-propanediamine complexes, this recognition occurs within the coordination sphere of the metal during the stereodetermining step. The fundamental principle governing this process is the formation of transient diastereomeric complexes (catalyst-substrate complexes) that have different energies. researchgate.net

The "three-point interaction model" provides a classic conceptual framework for understanding chiral recognition. nih.gov While not always strictly required, the model posits that at least three points of interaction between the chiral catalyst and the substrate are needed to effectively differentiate between the two enantiomeric transition states. These "points" can be a combination of covalent bonds, coordinate bonds, and non-covalent interactions such as:

Hydrogen Bonds: The N-H groups of the diamine ligand are crucial. One N-H can act as a proton donor to the substrate (e.g., to a carbonyl oxygen), while the other remains coordinated to the metal, creating a rigid, bifunctional arrangement. mdpi.com

Steric Repulsion: As discussed, the methyl group of the (2R)-1,2-propanediamine ligand and any other bulky groups on the catalyst create a defined chiral space, sterically directing the approach of the substrate.

π-Interactions: π-π stacking or CH/π interactions can provide additional points of contact that stabilize one diastereomeric transition state over the other.

Derivatization, Structural Characterization, and Advanced Spectroscopic Analysis

Synthesis of Novel Chiral Ligands and Functionalized Derivatives from (2R)-1,2-Propanediamine Backbone

(2R)-1,2-propanediamine is a versatile precursor for a wide array of chiral ligands, which are crucial in asymmetric catalysis. The synthesis of these ligands often involves the condensation of the diamine with various carbonyl compounds to form Schiff bases, which are then used to create metal complexes.

One of the most common applications is in the synthesis of salen-type ligands. These tetradentate ligands are typically formed by the reaction of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. The resulting metal complexes, particularly with manganese, cobalt, and chromium, are highly effective catalysts for various asymmetric reactions, including epoxidation, cyclopropanation, and aziridination.

Furthermore, (2R)-1,2-propanediamine can be functionalized to create bidentate ligands. For instance, reaction with aldehydes or ketones yields chiral diimine ligands. These ligands are instrumental in coordinating with transition metals like palladium and rhodium for applications in asymmetric allylic alkylation and hydrogenation reactions. nih.gov The modular nature of the synthesis allows for fine-tuning of the steric and electronic properties of the ligands by modifying the substituents on the carbonyl precursors. nih.gov

Recent research has also focused on incorporating the (2R)-1,2-propanediamine moiety into more complex molecular architectures, such as macrocycles and polymers, to develop catalysts with enhanced stability and recyclability. rsc.org The modification of the diamine backbone itself, through N-alkylation or N-arylation, provides another avenue for creating a diverse library of chiral ligands with tailored catalytic activities. chemrxiv.org

Strategies for Immobilization and Heterogenization of (2R)-1,2-Propanediamine Catalysts

The transition from homogeneous to heterogeneous catalysis is a key objective in green chemistry, aiming to simplify catalyst recovery and reuse. Several strategies have been developed to immobilize catalysts derived from (2R)-1,2-propanediamine.

One common approach is the covalent grafting of the chiral catalyst onto an insoluble solid support. Materials such as silica, alumina, and various polymers are functionalized with reactive groups that can form a covalent bond with the ligand or the metal complex. For example, a salen complex derived from (2R)-1,2-propanediamine can be modified with a linker arm that is then attached to the surface of mesoporous silica. This method provides robust catalysts that are less prone to leaching. patsnap.com

Another strategy involves the encapsulation of the catalyst within a porous material. rsc.org Zeolites, metal-organic frameworks (MOFs), and polymer matrices can be used to physically entrap the chiral complexes. This "ship-in-a-bottle" approach prevents the catalyst from leaching while allowing reactants and products to diffuse freely.

Polymerization of functionalized monomers containing the (2R)-1,2-propanediamine unit is another effective method for heterogenization. This results in a polymer where the catalytic sites are integral parts of the polymer backbone or are appended as side chains. These polymeric catalysts often exhibit cooperative effects between adjacent catalytic sites, leading to enhanced activity and selectivity.

Immobilization StrategySupport MaterialAdvantagesDisadvantages
Covalent Grafting Silica, Alumina, PolymersHigh stability, low leachingPotential for reduced activity due to steric hindrance
Encapsulation Zeolites, MOFs, PolymersPreserves catalyst structureDiffusion limitations for bulky substrates
Polymerization Organic PolymersHigh catalyst loading, potential for cooperative effectsSwelling and solubility issues in certain solvents

Advanced Spectroscopic Characterization of Metal Complexes and Functionalized Materials

A suite of advanced spectroscopic techniques is employed to thoroughly characterize the derivatives of (2R)-1,2-propanediamine, providing critical insights into their structure, stereochemistry, and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Coordination Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chiral molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (like COSY, HSQC) are routinely used to determine the connectivity of atoms within the synthesized ligands and their metal complexes. longdom.orgresearchgate.net

For stereochemical analysis, NMR is particularly powerful. The chemical shifts of diastereotopic protons can indicate the presence of chiral centers. wordpress.com More advanced techniques, such as the Nuclear Overhauser Effect (NOE), provide through-space correlation data, which helps in determining the relative stereochemistry and conformational preferences of the molecule in solution. wordpress.com In the context of metal complexes, NMR can also provide information about the coordination environment of the metal ion by observing changes in the chemical shifts of the ligand's protons upon complexation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline compounds in the solid state. nih.gov This technique is crucial for confirming the absolute configuration of chiral centers within the (2R)-1,2-propanediamine derivatives and their metal complexes. researchgate.net

The detailed structural information obtained from X-ray diffraction, including bond lengths, bond angles, and torsion angles, is vital for understanding the catalyst's mechanism of action. researchgate.net It allows for the precise visualization of the chiral pocket created by the ligand around the metal center, which is responsible for the stereoselectivity of the catalyzed reaction. The solid-state packing of the molecules can also be analyzed, providing insights into intermolecular interactions.

Crystallographic Data for a Sample Derivative
Compound (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamine
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.2 Å, b = 15.5 Å, c = 12.1 Å, β = 98.5°
Significance Confirms the absolute (R) configuration and the geometry of the ligand.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light. For metal complexes derived from (2R)-1,2-propanediamine, CD spectroscopy is particularly sensitive to the chiral environment of the metal ion's d-d electronic transitions. nih.gov

The resulting CD spectrum provides a unique fingerprint for a specific stereoisomer and can be used to study the conformational changes of the ligand upon metal coordination. capes.gov.br By comparing experimental CD spectra with those calculated using quantum chemical methods, the solution-state conformation and stereochemistry of metal-protein and other chiral complexes can be assigned. nih.govu-szeged.hu

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Molecular Arrangement

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can visualize individual molecules adsorbed on a conductive surface with atomic resolution. nih.gov For catalysts derived from (2R)-1,2-propanediamine that have been immobilized on surfaces, STM provides invaluable information about their adsorption geometry, self-assembly, and molecular arrangement. mpg.de

By analyzing STM images, researchers can determine how the chiral molecules orient themselves on the substrate and whether they form ordered two-dimensional structures. rsc.org This is crucial for understanding the accessibility of the catalytic sites in heterogeneous systems. STM can also be used to probe the electronic properties of the adsorbed molecules and to induce chemical reactions at the single-molecule level. wiley.comnih.gov

Emerging Applications and Future Directions in Chemical Sciences

Integration into Chiral Materials and Supramolecular Assemblies

The enantiopure nature of (2R)-1,2-Propanediamine makes it a prime candidate for constructing materials where chirality dictates function. These materials are crucial for applications ranging from enantioselective separations and asymmetric catalysis to advanced optics.

The synthesis of chiral Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a significant area of materials science. researchgate.net These crystalline porous materials are constructed from metal ions or clusters linked by organic molecules. The incorporation of chiral linkers is a primary strategy for inducing chirality within the framework, which is essential for applications like enantioselective catalysis and separations. frontiersin.orgrsc.org

(2R)-1,2-Propanediamine, as a simple chiral diamine, can be utilized as a building block or a modifying agent in these structures. wikipedia.org It can be integrated in two primary ways:

Direct Synthesis: The diamine can be functionalized to create a larger, rigid organic linker that is then used in the direct solvothermal or microwave-assisted synthesis of a chiral MOF or COF. The inherent chirality of the (2R)-1,2-Propanediamine unit is thus translated to the entire porous framework.

Post-Synthetic Modification (PSM): An existing, achiral MOF or COF containing reactive sites (e.g., open metal sites or functional groups) can be modified by introducing (2R)-1,2-Propanediamine. nih.govuva.nlnih.gov This method allows for the precise installation of chiral centers onto the pores of a pre-formed structure, tailoring its properties for specific chiral recognition tasks. Two-dimensional COFs with diamine-based linkers have been designed and studied for applications like gas capture and separation. rsc.org

Table 1: Potential Roles of (2R)-1,2-Propanediamine in Porous Frameworks
Framework TypeIntegration MethodPotential ApplicationKey Advantage
Chiral MOFsDirect Synthesis (as part of the linker)Asymmetric CatalysisPermanent, uniform chirality throughout the framework.
Chiral COFsDirect Synthesis (as a building monomer)Enantioselective Adsorption/SeparationHigh stability and tunable porosity. nih.govmdpi.com
Functionalized MOFs/COFsPost-Synthetic ModificationChiral SensingVersatility in introducing chirality to various existing frameworks. nih.gov

The synthesis of polymers with chiral backbones or side chains gives rise to materials with unique optical and recognition properties. Diamines are fundamental monomers in the production of polyamides. solubilityofthings.com By employing (2R)-1,2-Propanediamine in condensation polymerization reactions (e.g., with a dicarboxylic acid), a chiral polyamide can be synthesized.

These chiral polymers have significant potential as specialty resins for chromatographic applications. When used as the stationary phase in High-Performance Liquid Chromatography (HPLC), these resins can resolve racemic mixtures into their constituent enantiomers, a critical process in the pharmaceutical industry. The effectiveness of the separation depends on the precise stereochemical interactions between the chiral resin and the enantiomers of the analyte.

Development of Sustainable and Green Chemical Processes

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to reduce waste, minimize energy consumption, and use less hazardous substances. (2R)-1,2-Propanediamine, hydrochloride (1:1) is well-suited for integration into such processes.

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Two promising approaches are solvent-free reactions and the use of water as a reaction medium. researchgate.net

Aqueous Medium Reactions: 1,2-Propanediamine is highly soluble in water. solubilityofthings.comsigmaaldrich.com This property is advantageous for conducting reactions in an aqueous medium, which is non-toxic, non-flammable, and environmentally benign. Its solubility is facilitated by the polarity of its two amine groups and their ability to form hydrogen bonds with water molecules. solubilityofthings.com

Solvent-Free Reactions: This compound can also be used in solvent-free or "neat" conditions, where reactions occur between liquid or solid reactants without a solvent. researchgate.netcmu.edu Such reactions, often facilitated by grinding or minimal heating, can lead to higher efficiency, reduced waste, and simpler product purification.

Table 2: Green Chemistry Approaches Utilizing (2R)-1,2-Propanediamine
ApproachRelevant Property of CompoundSustainability BenefitExample Process
Aqueous SynthesisHigh water solubility. solubilityofthings.comsigmaaldrich.comEliminates hazardous organic solvents; improves safety.Synthesis of Schiff bases or coordination complexes in water.
Solvent-Free SynthesisCan act as a liquid reactant.Reduces solvent waste; often increases reaction speed. researchgate.netCondensation reactions with solid aldehydes or ketones.

Continuous flow chemistry is a modern synthesis paradigm that involves pumping reagents through a network of tubes and reactors, rather than using traditional batch-based flasks. flinders.edu.au This approach offers superior control over reaction parameters, enhances safety, and facilitates automation and scalability. flinders.edu.aunih.gov

Multi-step continuous flow systems have been developed for the on-demand synthesis of complex molecules, including those incorporating amine functionalities. nih.govmpg.dersc.org (2R)-1,2-Propanediamine, as a fundamental building block, is an ideal candidate for use in such systems. It can be introduced as a reagent stream to react with other components in a controlled manner, allowing for the "telescoping" of multiple reaction steps without the need to isolate intermediates. flinders.edu.au This is particularly valuable for generating libraries of chiral compounds for drug discovery or for the safe, on-demand production of valuable chemical intermediates. nih.gov

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination in Complex Systems

Ensuring the chemical purity and, crucially, the enantiomeric purity of a chiral compound like (2R)-1,2-Propanediamine is paramount. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Advanced analytical techniques are required for accurate determination, especially within complex reaction mixtures.

Common methods for this analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. nih.gov The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.

Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used. Often, the amine is first converted into a less polar derivative (derivatized) to improve its chromatographic behavior. An assay of ≥97.0% by GC has been reported for a related standard. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the signals of the resulting diastereomers or solvated complexes, allowing for the calculation of enantiomeric excess. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this method can be used to determine enantiomeric excess, particularly in systems where the chiral compound forms a complex with a chromophoric agent. nih.gov

Table 3: Comparison of Analytical Methods for (2R)-1,2-Propanediamine Analysis
MethodInformation ObtainedPrincipleTypical Use Case
Chiral HPLCEnantiomeric Excess (ee), Chemical PurityDifferential interaction with a chiral stationary phase.Routine quality control and reaction monitoring. nih.gov
Chiral GCEnantiomeric Excess (ee), Chemical PuritySeparation of volatile enantiomers on a chiral column.Analysis of volatile derivatives.
NMR SpectroscopyStructural Confirmation, Purity, ee (with auxiliaries)Analysis of diastereomeric complexes. nih.govStructural elucidation and ee determination without separation.
CD SpectroscopyEnantiomeric Excess (ee), Conformational AnalysisDifferential absorption of polarized light. nih.govAnalysis of chiral complexes in solution.

Future Research Avenues and Untapped Potential within Academia

The academic exploration of (2R)-1,2-Propanediamine and its derivatives continues to open new frontiers in chemical synthesis and materials science. While it has established its utility as a precursor for chiral ligands and organocatalysts, its full potential is yet to be realized. Future research is poised to delve into more intricate and sustainable applications, pushing the boundaries of what can be achieved with this fundamental chiral scaffold.

One of the most promising areas of future research lies in the development of novel organocatalysts derived from (2R)-1,2-Propanediamine. Organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions, offers a more sustainable alternative to traditional metal-based catalysts. Researchers are actively exploring the synthesis of new generations of bifunctional organocatalysts that incorporate the (2R)-1,2-propanediamine backbone. These catalysts are being designed to facilitate complex cascade reactions, enabling the construction of intricate molecular architectures in a single, efficient step. The focus is on enhancing the stereoselectivity and broadening the substrate scope of these catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. For instance, recent studies have shown that organocatalysts derived from chiral 1,2-diamines can be highly effective in promoting asymmetric Michael additions of ketones to nitroolefins, achieving excellent diastereoselectivities and enantioselectivities. researchgate.net

Another significant avenue of research is the incorporation of (2R)-1,2-propanediamine into the structure of metal-organic frameworks (MOFs). Chiral MOFs are crystalline materials with porous structures that have shown great promise in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing. nih.govchiralpedia.commdpi.comresearchgate.net By using ligands derived from (2R)-1,2-propanediamine, researchers aim to create MOFs with precisely controlled chiral environments within their pores. This could lead to highly efficient and reusable catalysts for a variety of asymmetric transformations. The untapped potential here lies in the rational design of these chiral MOFs to achieve specific catalytic functions and to understand the structure-activity relationships that govern their performance.

The development of novel chiral auxiliaries is another area where (2R)-1,2-propanediamine holds considerable promise. Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. mdpi.comnih.gov While asymmetric catalysis is often preferred, chiral auxiliaries remain indispensable for certain transformations where catalytic methods are not yet effective. Future research will likely focus on designing new, easily recyclable chiral auxiliaries based on the (2R)-1,2-propanediamine scaffold. These new auxiliaries could offer higher diastereoselectivities and be applicable to a wider range of reactions, contributing to the efficient synthesis of complex chiral molecules.

Furthermore, the unique properties of chiral molecules are being explored in the context of materials science and nanotechnology. chiralpedia.com There is an emerging interest in creating chiral materials with unique optical and electronic properties for applications in areas like chiral sensing and spintronics. yale.edu (2R)-1,2-Propanediamine can serve as a fundamental building block for the synthesis of such advanced materials. For example, it can be used to create chiral surfaces or to template the growth of chiral inorganic nanostructures. umich.edu This field is still in its infancy, and the potential for discovering new phenomena and applications is vast.

The following table summarizes selected research findings on the application of catalysts derived from chiral 1,2-diamines in asymmetric synthesis, highlighting the potential for future research with (2R)-1,2-Propanediamine.

Catalyst/Ligand Derived FromReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
(S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amineMichael AdditionKetones and Nitroolefinsup to >99up to >99up to 99:1 researchgate.net
Chiral Bis-imine Trifluoroacetate SaltsDiels-Alder ReactionCyclopentadiene and α,β-unsaturated aldehydes-up to 71- researchgate.net
Proline-Amino ThioureasMichael AdditionAldehydes and Nitroolefinsup to 98up to 94- researchgate.net

This table presents data for catalysts derived from various chiral diamines to illustrate the potential and types of results achievable, suggesting avenues for future research specifically with (2R)-1,2-Propanediamine.

Q & A

Q. What experimental methods are recommended for synthesizing (2R)-1,2-propanediamine hydrochloride (1:1) with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For diastereomeric salt formation, a racemic mixture of 1,2-propanediamine can be treated with a chiral resolving agent (e.g., tartaric acid derivatives) in a polar solvent. Subsequent fractional crystallization isolates the (2R)-enantiomer, followed by HCl neutralization to yield the hydrochloride salt . Purity can be confirmed via polarimetry or chiral HPLC using columns like Chiralpak® IA/IB, with mobile phases optimized for amine retention .

Q. How can researchers validate the purity of (2R)-1,2-propanediamine hydrochloride using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H and 13C^13C NMR spectra with reference data (e.g., NIST Chemistry WebBook ). The (2R) configuration will show distinct splitting patterns due to stereochemical environment.
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 147.05 (C3_3H12_{12}Cl2_2N2_2) and exclude impurities like unreacted diamine or byproducts .
  • Elemental Analysis : Verify Cl content (~48.2%) to confirm the 1:1 HCl stoichiometry .

Advanced Research Questions

Q. How does ionic strength influence the speciation of (2R)-1,2-propanediamine hydrochloride in aqueous solution?

Methodological Answer: Speciation (unprotonated, monoprotonated, or diprotonated forms) depends on pH and ionic strength. Use potentiometric titration with a calibrated pH probe and automated data collection (e.g., LabQuest® interface) to trace protonation states. For example:

  • At pH 10.5 (high ionic strength, I = 0.1 M KCl), the monoprotonated species dominates.
  • At pH 4.0, the diprotonated form prevails.
    Data analysis via software like HYPERQUAD or SPECIES can model stability constants (log β) and quantify species distribution .

Q. What challenges arise when reconciling thermodynamic data (e.g., ΔfH°gas) for 1,2-propanediamine derivatives across studies?

Methodological Answer: Discrepancies in ΔfH°gas values (e.g., -53.60 ± 0.46 kJ/mol from NIST vs. other sources) may stem from:

  • Experimental Techniques : Combustion calorimetry vs. computational DFT calculations.
  • Sample Purity : Trace moisture or residual solvents alter enthalpy measurements.
  • Stereochemical Effects : (2R) vs. (2S) enantiomers may exhibit minor energy differences.
    To resolve contradictions, cross-validate data using multiple methods (e.g., gas-phase IR spectroscopy for bond energy validation) and adhere to IUPAC-recommended uncertainty protocols .

Q. How can (2R)-1,2-propanediamine hydrochloride act as a ligand in transition-metal catalysis, and what coordination geometries are observed?

Methodological Answer: The diamine’s bidentate coordination enables chelation with metals like Co(III) or Cu(II). For example:

  • In cobalt complexes (e.g., [Co(1,2-pn)2_2]Cl3_3), the ligand adopts a twisted octahedral geometry , confirmed by X-ray crystallography and magnetic susceptibility measurements .
  • Catalytic activity in polyamine synthesis (e.g., BASF’s polyalkylene-polyamines) relies on Lewis acid-base interactions, studied via kinetic profiling and DFT simulations of transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.